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# Vidofludimus: A Dual-Mechanism Approach in Multiple Sclerosis Research

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#### Introduction

**Vidofludimus** calcium (IMU-838) is an investigational, orally administered small molecule drug currently in late-stage clinical development for the treatment of both relapsing and progressive forms of multiple sclerosis (MS).[1][2][3] Developed by Immunic, Inc., **Vidofludimus** presents a novel, first-in-class dual mechanism of action that combines anti-inflammatory, anti-viral, and neuroprotective effects.[3][4] This technical guide provides an in-depth overview of **Vidofludimus**, summarizing key preclinical and clinical research findings, experimental methodologies, and the signaling pathways central to its therapeutic potential.

#### **Core Mechanism of Action**

**Vidofludimus** operates through two primary, distinct mechanisms: the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor-related 1 protein (Nurr1).[4][5][6]

• DHODH Inhibition (Anti-inflammatory and Anti-viral Effects): Vidofludimus is a selective, next-generation inhibitor of DHODH, a key mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[7][8] Highly proliferative cells, such as activated T and B lymphocytes that drive the inflammatory pathology in MS, are heavily reliant on this pathway for DNA and RNA synthesis.[7][9][10] By inhibiting DHODH, Vidofludimus induces metabolic stress in these hyperactive immune cells, leading to a reduction in their proliferation and a decrease in the production of pro-inflammatory cytokines like IL-17 and IFN-y.[8] This targeted immunomodulation does not affect resting or normal-acting immune







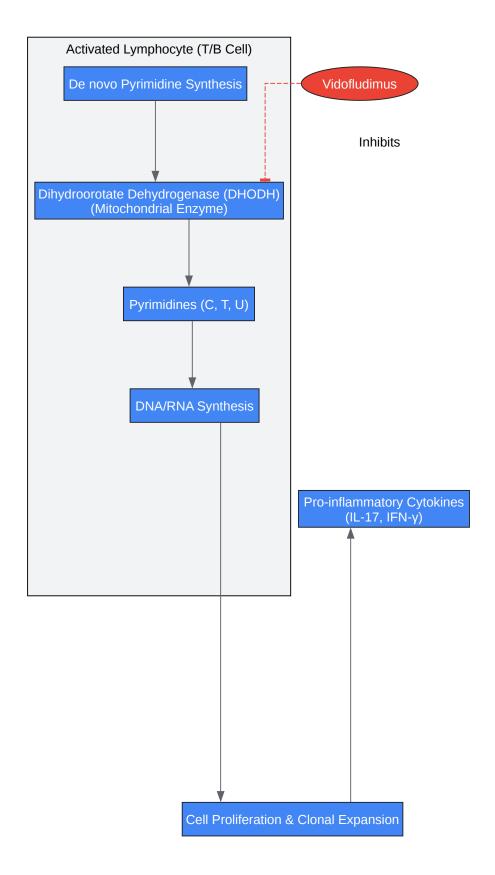
cells, which can utilize the DHODH-independent salvage pathway for their pyrimidine needs, thus avoiding broad immunosuppression.[8][9] Furthermore, DHODH inhibition has been shown to exert a broad-spectrum anti-viral effect, which is particularly relevant given the established link between Epstein-Barr Virus (EBV) and MS.[1][2]

• Nurr1 Activation (Neuroprotective Effects): A unique characteristic of Vidofludimus is its ability to activate Nurr1 (also known as NR4A2), a nuclear receptor highly expressed in neurons and glial cells, including microglia.[1][4][6] Nurr1 activation is associated with direct neuroprotective properties.[10] In microglia, the brain's resident immune cells, Nurr1 activation reduces the production of pro-inflammatory cytokines and blocks neurotoxic substances.[4] In neurons, it may promote neuronal survival and differentiation.[4][10] This mechanism is believed to contribute to slowing disability progression, potentially addressing the chronic inflammation and neurodegeneration characteristic of progressive MS and progression independent of relapse activity (PIRA).[1][5]

## Signaling Pathways and Experimental Workflows

The dual mechanism of **Vidofludimus** can be visualized through its impact on distinct cellular pathways.

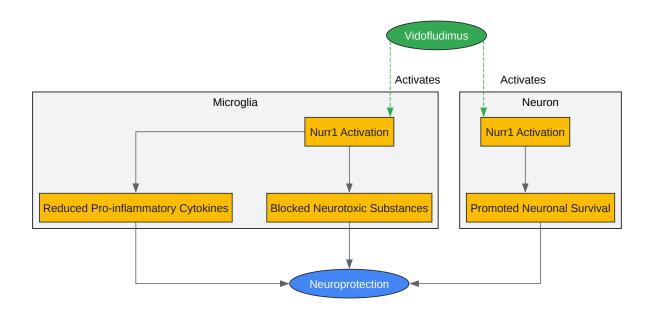




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Vidofludimus selectively inhibits DHODH in activated lymphocytes.





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**Vidofludimus** activates the Nurr1 pathway, leading to neuroprotection.

# **Clinical Development and Data**

**Vidofludimus** has been investigated in a series of clinical trials for both relapsing-remitting MS (RRMS) and progressive MS (PMS).

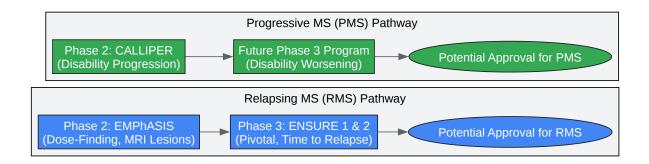
# **Experimental Protocols: Key Phase 2 & 3 Trials**

- EMPhASIS Trial (Phase 2, RRMS):
  - Design: A double-blind, placebo-controlled trial that randomized 268 patients with active RRMS to receive placebo or Vidofludimus calcium at doses of 10 mg, 30 mg, or 45 mg once daily for 24 weeks.[11][12][13]



- Inclusion Criteria: Patients aged 18-55 with a diagnosis of RRMS, having experienced at least one relapse in the last 12 months or two in the last 24 months, and showing at least one gadolinium-enhancing (Gd+) lesion in the last 6 months.[11]
- Primary Endpoint: The cumulative number of combined unique active (CUA) MRI lesions at week 24.[12][13]
- Status: Completed, with an ongoing open-label extension.
- CALLIPER Trial (Phase 2, Progressive MS):
  - Design: A double-blind, placebo-controlled trial that randomized 467 adults with progressive forms of MS (PPMS and SPMS) to receive either 45 mg of **Vidofludimus** calcium or a placebo daily for up to 120 weeks.[14][15]
  - Primary Endpoint: While the primary endpoint was whole brain atrophy, key secondary and exploratory endpoints focused on disability progression, including the time to 24-week confirmed disability worsening (24wCDW).[16]
  - Status: Top-line data reported in April 2025.[1]
- ENSURE Program (Phase 3, Relapsing MS):
  - Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials
     (ENSURE-1 and ENSURE-2) enrolling over 2,200 adults with relapsing MS.[14][17]
     Participants are randomized to receive a daily 30 mg dose of Vidofludimus calcium or a
     placebo for up to 1.4 years.[14]
  - Primary Endpoint: Time to first confirmed relapse.[14][18]
  - Status: Fully enrolled; top-line data are anticipated by the end of 2026.[1][14]





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Clinical development workflow for Vidofludimus in MS.

# **Data Presentation: Efficacy and Safety**

Quantitative data from the key clinical trials are summarized below.

Table 1: Efficacy Data from Phase 2 EMPhASIS Trial (RRMS) at 24 Weeks

Endpoint	Placebo (n=81)	Vidofludimus 30 mg (n=71)	Vidofludimus 45 mg (n=69)
Mean Cumulative CUA Lesions[12][13]	5.8 - 13.2	1.4	1.7 - 2.4
Reduction vs. Placebo[11][13]	-	~70% (p < 0.0001)	~62% (p = 0.0002)
Patients with Confirmed Disability Worsening[12]	3.7% (3 patients)	\multicolumn{2}{c	}{1.6% (3 patients across all doses)}

Table 2: Efficacy Data from Phase 2 CALLIPER Trial (Progressive MS)



Endpoint	Patient Population	Result vs. Placebo
Relative Risk Reduction of 24- Week Confirmed Disability Worsening (24wCDW)	Overall PMS (n=467)[19]	20% Reduction
Primary Progressive MS (PPMS) (n=152)[17][19]	30% Reduction	
Non-Active Secondary Progressive MS (naSPMS) (n=268)[17][19]	15% Reduction	
Patients without Gd+ Lesions at Baseline[5][14]	34% Reduction	
24-Week Confirmed Disability Improvement (24wCDI)[20]	Overall PMS	Over two-fold higher probability $(p = 0.034)[16]$

Table 3: Safety and Tolerability Profile

Trial	Adverse Event Data
EMPhASIS (RRMS)	Treatment-emergent adverse events (TEAEs) occurred in 43% of placebo patients vs. 37% in patients receiving any Vidofludimus dose.[12] The incidence of liver enzyme elevations and infections was similar between groups.[9][12] No new safety signals were observed.[12]
CALLIPER (PMS)	Favorable safety and tolerability profile confirmed, with no new safety signals.[19] TEAEs were reported in 69.4% of the Vidofludimus group vs. 68.5% in the placebo group.[19] Serious adverse events were infrequent and similar between arms (8.1% vs. 6.5%).[19]



Commonly reported side effects in studies include hair thinning, fatigue, rash, and urinary tract infections.[2]

#### **Conclusion and Future Directions**

**Vidofludimus** calcium is a promising oral therapy for multiple sclerosis, distinguished by its dual mechanism that addresses both the inflammatory and neurodegenerative aspects of the disease. Clinical data from Phase 2 trials have demonstrated significant effects on reducing MRI lesion activity in RRMS and, notably, on slowing disability progression in PMS, including in patients without active inflammation.[5][11] The favorable safety profile observed to date further enhances its potential as a long-term treatment option.[1][19]

The ongoing Phase 3 ENSURE program will be crucial in confirming the efficacy of **Vidofludimus** for relapsing MS, with results expected by the end of 2026.[1] The positive data from the CALLIPER trial support advancing **Vidofludimus** into a Phase 3 program for progressive MS, a patient population with high unmet medical need.[20] If successful, **Vidofludimus** could offer a unique therapeutic approach that targets multiple drivers of MS pathology, potentially providing benefits across the full spectrum of the disease.

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